REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[C:2]#C.[Mg].[CH2:7](Br)C#C.[CH3:11][O:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16]>CCOCC>[OH:17][C:15]([CH3:7])([CH2:14][CH2:13][O:12][CH3:11])[CH2:16][C:1]#[CH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)[Mg]Br
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
mercuric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0.245 mol
|
Type
|
reactant
|
Smiles
|
COCCC(C)=O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at ambient temperature for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched at 5° C. by the addition of 140 ml
|
Type
|
FILTRATION
|
Details
|
After filtration the ether phase
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with additional ether
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residual oil
|
Type
|
CUSTOM
|
Details
|
provided 13.7 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |